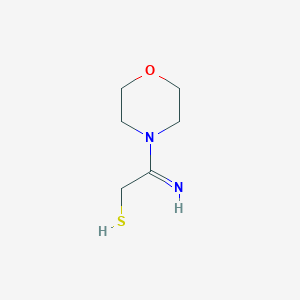
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a chloro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-3-pyridinecarboxylic acid and piperazine.
Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride.
Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form the corresponding amide.
Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Acylation: Finally, the amine is acylated with ethanoyl chloride to yield 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Corresponding pyridine N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders, such as antipsychotics and antidepressants.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of ligands for G-protein coupled receptors.
Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to mood regulation, cognition, and behavior by acting as an agonist or antagonist at these receptors.
Comparaison Avec Des Composés Similaires
5-(Piperazin-1-yl)pyridin-2-amine: Used as a reagent in the synthesis of anticancer agents.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.
Uniqueness: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloro group and ethanone moiety contribute to its reactivity and potential as a versatile intermediate in drug synthesis.
Propriétés
Formule moléculaire |
C11H14ClN3O |
|---|---|
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3 |
Clé InChI |
GENPXAYXMVFRPV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)







![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)




